molecular formula C7H11F2N B13056261 1,1-Difluoro-6-azaspiro[3.4]octane

1,1-Difluoro-6-azaspiro[3.4]octane

Cat. No.: B13056261
M. Wt: 147.17 g/mol
InChI Key: TYBOLAILWSEKCY-UHFFFAOYSA-N
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Description

1,1-Difluoro-6-azaspiro[34]octane is a chemical compound with the molecular formula C7H11F2N It is characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-6-azaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring, which can be done using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include steps such as purification through chromatography and the use of advanced synthesis techniques to scale up the production .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic structure.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted spirocyclic compounds .

Scientific Research Applications

1,1-Difluoro-6-azaspiro[3.4]octane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-6-azaspiro[3.4]octane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Difluoro-6-azaspiro[3.4]octane is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in research and industrial applications where these properties are desired .

Properties

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

IUPAC Name

3,3-difluoro-6-azaspiro[3.4]octane

InChI

InChI=1S/C7H11F2N/c8-7(9)2-1-6(7)3-4-10-5-6/h10H,1-5H2

InChI Key

TYBOLAILWSEKCY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C12CCNC2)(F)F

Origin of Product

United States

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